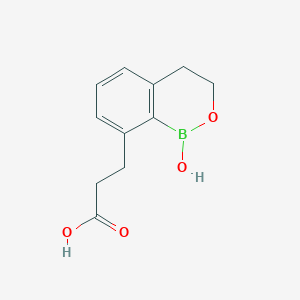
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of butylamino and dihydroxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Alkylation: The amino groups are then alkylated with butylamine to form 2-(Butylamino)-1,4-diaminoanthracene.
Oxidation: Finally, the compound is oxidized to introduce the quinone structure, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The quinone structure can be reduced back to dihydroxy groups.
Substitution: The butylamino group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.
Applications De Recherche Scientifique
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. In the context of its anticancer properties, it is believed to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the butylamino group, making it less hydrophobic.
2-Aminoanthraquinone: Contains an amino group instead of a butylamino group, affecting its reactivity and solubility.
2-(Ethylamino)-1,4-dihydroxyanthracene-9,10-dione: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties.
Uniqueness
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of the butylamino group, which enhances its hydrophobicity and affects its interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
13217-65-7 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-3-8-19-12-9-13(20)14-15(18(12)23)17(22)11-7-5-4-6-10(11)16(14)21/h4-7,9,19-20,23H,2-3,8H2,1H3 |
Clé InChI |
VDIFWXJQMUAUMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
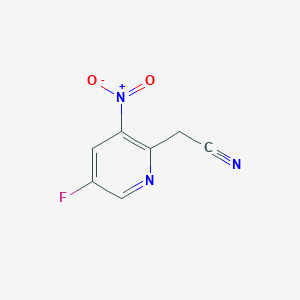
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
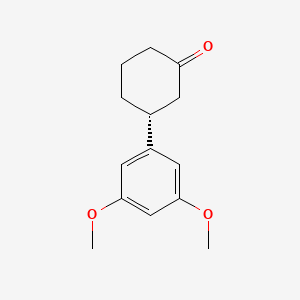
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)

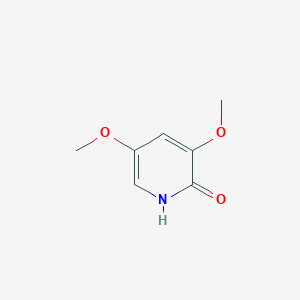

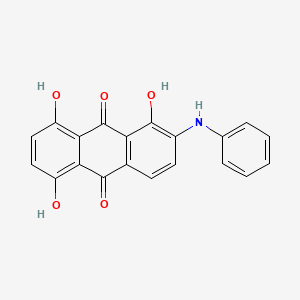
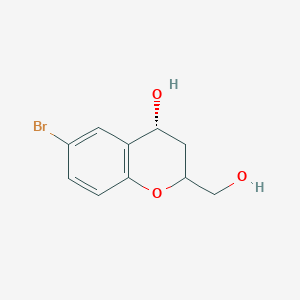
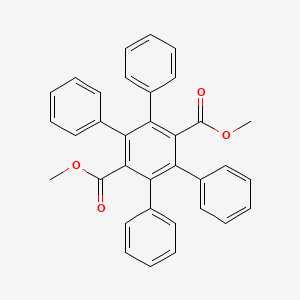
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
